N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3OS/c22-16-10-17(23)20-18(11-16)28-21(25-20)26(13-15-7-4-8-24-12-15)19(27)9-14-5-2-1-3-6-14/h1-8,10-12H,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGFMXFVZHJCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4,6-difluoro-2-aminobenzothiazole with 2-phenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, affecting various cellular pathways.
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Core
The target compound’s 4,6-difluoro substitution contrasts with analogs like N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide (from Patent EP 3 348 550A1 ):
- Fluorine vs. Difluoro substitution provides moderate electron-withdrawing effects without significant steric hindrance, possibly favoring receptor binding where spatial constraints exist.
Variations in the Acetamide Moiety
- Target Compound: Features a simple phenyl group.
- Patent Analogs: Include substituted phenyl rings (e.g., 3-methoxy, 3,4,5-trimethoxy) . Methoxy groups increase electron-donating capacity and polarity, which may alter pharmacokinetic profiles compared to the target’s unsubstituted phenyl.
- Compound (2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide):
Electronic and Steric Effects
Benzothiazole vs. Thiazole Core
Role of the Pyridinylmethyl Group
- The N-(pyridin-3-yl)methyl substituent in the target introduces a tertiary nitrogen , enabling protonation under physiological conditions (pKa ~4–5 for pyridine derivatives). This could improve aqueous solubility relative to analogs lacking basic centers (e.g., patent compounds with methoxy groups ).
Crystallographic and Conformational Insights
Dihedral Angles and Molecular Packing
Hydrogen Bonding and Solubility
- The pyridine nitrogen could participate in intermolecular hydrogen bonds (e.g., with water or solvents), contrasting with non-polar CF₃ or chloro substituents in analogs. This feature may translate to higher crystallinity or improved dissolution rates.
Data Table: Structural Comparison of Key Compounds
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This compound features a benzothiazole moiety substituted with fluorine atoms, which enhances its biological activity and lipophilicity. The presence of both a phenyl and a pyridine ring contributes to its unique properties, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research indicates that compounds with benzothiazole derivatives exhibit significant biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inhibitory effects on cancer cell proliferation.
- Enzyme Inhibition : Potential to inhibit key enzymes involved in disease processes.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The fluorinated benzothiazole core is known to enhance binding affinity due to increased lipophilicity and electronic properties.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.
1. Anticancer Activity
A study demonstrated that related benzothiazole derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. This suggests that this compound may also possess similar anticancer properties.
2. Enzyme Inhibition
Research indicates that benzothiazole derivatives can act as inhibitors for enzymes such as cyclooxygenase (COX) and phospholipase A2. These enzymes are crucial in inflammatory processes, suggesting that the compound could have anti-inflammatory effects.
3. Antimicrobial Properties
In vitro studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of fluorine atoms in the structure may enhance antibacterial effectiveness.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-(benzothiazolyl)acetamide | Benzothiazole with a single fluorine | Antimicrobial |
| N-(4-Chloro-benzothiazolyl)-N-methylacetamide | Chlorine substitution instead of fluorine | Anticancer |
| 5-Methyl-N-(benzothiazolyl)-N-pyridinemethylacetamide | Methyl group on benzothiazole | Enzyme inhibitor |
The unique combination of functional groups in this compound may provide enhanced selectivity and potency compared to these related compounds.
Q & A
Q. How to optimize reaction yields for scale-up?
- Strategies :
- Flow Chemistry : Continuous flow systems reduce byproduct formation (yield increased from 60% to 85% in benzothiazole synthesis) .
- Catalyst Screening : Pd(OAc)/XPhos outperformed Pd/C in Suzuki-Miyaura coupling (yield: 78% vs. 52%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
